NCGC00138783 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

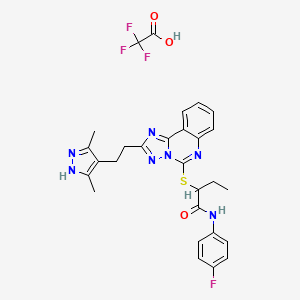

C28H27F4N7O3S |

|---|---|

Molecular Weight |

617.6 g/mol |

IUPAC Name |

2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C26H26FN7OS.C2HF3O2/c1-4-22(25(35)28-18-11-9-17(27)10-12-18)36-26-29-21-8-6-5-7-20(21)24-30-23(33-34(24)26)14-13-19-15(2)31-32-16(19)3;3-2(4,5)1(6)7/h5-12,22H,4,13-14H2,1-3H3,(H,28,35)(H,31,32);(H,6,7) |

InChI Key |

JJJTWAPHLDVONC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)F)SC2=NC3=CC=CC=C3C4=NC(=NN42)CCC5=C(NN=C5C)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NCGC00138783 TFA

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Inhibition of the CD47-SIRPα Axis

NCGC00138783 TFA is a selective small molecule inhibitor that targets the Cluster of Differentiation 47 (CD47) and Signal-Regulatory Protein Alpha (SIRPα) signaling axis.[1][2][3][4] This axis functions as a critical "don't eat me" signal, exploited by cancer cells to evade phagocytosis by macrophages.[1][5][6] this compound directly binds to SIRPα, occupying the key binding sites for CD47 and thereby physically blocking their interaction.[5] The disruption of this interaction abrogates the inhibitory downstream signaling cascade, leading to enhanced macrophage-mediated phagocytosis of tumor cells.[1][6]

Signaling Pathway

The interaction between CD47 on tumor cells and SIRPα on macrophages initiates a signaling cascade that inhibits phagocytosis. Upon binding of CD47 to SIRPα, the immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic domain of SIRPα become phosphorylated. This phosphorylation event recruits and activates the SH2 domain-containing protein tyrosine phosphatases, SHP-1 and SHP-2. These phosphatases then dephosphorylate various downstream effectors, including components of the cytoskeletal machinery required for engulfment, such as non-muscle myosin IIA, ultimately suppressing phagocytosis.[5]

This compound, by blocking the initial CD47-SIRPα interaction, prevents the phosphorylation of SIRPα ITIMs and the subsequent recruitment of SHP-1/2. This effectively removes the inhibitory signal, thereby licensing the macrophage to proceed with phagocytosis of the cancer cell, particularly in the presence of pro-phagocytic signals.

Quantitative Data

The primary quantitative measure of NCGC00138783's potency is its half-maximal inhibitory concentration (IC50) for the disruption of the CD47-SIRPα interaction.

| Compound | Assay Type | Parameter | Value |

| NCGC00138783 | Biochemical (e.g., TR-FRET, AlphaScreen) | IC50 | 50 µM[1][2][3][4] |

| NCGC00138783 | Cell-based (Laser Scanning Cytometry) | IC50 | 40 µM[7] |

Experimental Protocols

Determination of IC50 for CD47-SIRPα Interaction Inhibition (Laser Scanning Cytometry Assay)

This cell-based assay quantifies the ability of this compound to inhibit the binding of SIRPα to CD47 expressed on the surface of live cells.[7]

Materials:

-

CD47-positive cell line (e.g., Jurkat cells)

-

Recombinant SIRPα protein conjugated to a fluorescent label (e.g., Alexa Fluor 488)

-

This compound

-

Assay buffer (e.g., HEPES buffered saline)

-

Nuclear stain (e.g., DRAQ5)

-

Multi-well plates (e.g., 384-well)

-

Laser Scanning Cytometer

Procedure:

-

Cell Preparation: Culture and harvest Jurkat cells. Wash the cells with assay buffer and resuspend to a concentration of 2 x 10^6 cells/mL.

-

Staining: Add DRAQ5 to the cell suspension to a final concentration of 2 µM and incubate for 5 minutes.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer at various concentrations.

-

Assay Plate Setup: In a 384-well plate, add the serially diluted this compound.

-

Binding Reaction: Add the stained Jurkat cells to each well. Then, add the fluorescently labeled SIRPα protein.

-

Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature, protected from light.

-

Data Acquisition: Analyze the plate on a Laser Scanning Cytometer, quantifying the fluorescence intensity of labeled SIRPα bound to the surface of the cells (identified by the nuclear stain).

-

Data Analysis: The IC50 value is determined by plotting the percentage of SIRPα binding inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Macrophage Phagocytosis Assay

This assay evaluates the functional consequence of blocking the CD47-SIRPα interaction by measuring the engulfment of cancer cells by macrophages.

Materials:

-

Macrophage cell line (e.g., THP-1 differentiated into macrophages with PMA) or primary macrophages

-

Cancer cell line (e.g., a leukemia or solid tumor line)

-

Fluorescent dyes for cell labeling (e.g., CFSE for cancer cells, and a fluorescently labeled antibody against a macrophage marker like CD11b)

-

This compound

-

Cell culture medium and plates

-

Flow cytometer or fluorescence microscope

Procedure:

-

Macrophage Preparation: Plate and differentiate THP-1 cells into macrophages by treating with PMA (phorbol 12-myristate 13-acetate).

-

Target Cell Labeling: Label the cancer cells with a fluorescent dye such as CFSE according to the manufacturer's protocol.

-

Co-culture: Add the labeled cancer cells to the macrophage culture in the presence of varying concentrations of this compound or a vehicle control.

-

Incubation: Co-culture the cells for a period that allows for phagocytosis to occur (e.g., 2-4 hours) at 37°C.

-

Analysis by Flow Cytometry:

-

Harvest the cells and stain with a fluorescently labeled antibody against a macrophage-specific marker.

-

Analyze the cells using a flow cytometer.

-

The percentage of macrophages that have engulfed cancer cells is determined by identifying the double-positive population (macrophage marker and cancer cell dye).

-

-

Analysis by Fluorescence Microscopy:

-

After the co-culture incubation, wash the wells to remove non-phagocytosed cancer cells.

-

Fix and permeabilize the cells.

-

Stain for a macrophage marker if not already fluorescent.

-

Visualize the cells using a fluorescence microscope and quantify the number of engulfed cancer cells per macrophage.

-

References

- 1. academic.oup.com [academic.oup.com]

- 2. The macrophage checkpoint CD47 : SIRPα for recognition of ‘self’ cells: from clinical trials of blocking antibodies to mechanobiological fundamentals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pnas.org [pnas.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NCGC00138783 TFA: A Small Molecule Inhibitor of the CD47/SIRPα Immune Checkpoint

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCGC00138783 TFA is the trifluoroacetate salt of NCGC00138783, a novel, selective, small-molecule inhibitor of the CD47-SIRPα signaling axis. Identified through quantitative high-throughput screening, this compound represents a promising chemical probe for investigating the role of the CD47 "don't eat me" signal in cancer immunology and holds potential as a lead compound for the development of novel cancer immunotherapies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to NCGC00138783. Detailed experimental protocols and data are presented to facilitate further research and development in this area.

Introduction

The cluster of differentiation 47 (CD47) and signal-regulatory protein alpha (SIRPα) interaction is a critical innate immune checkpoint. CD47, ubiquitously expressed on the surface of healthy cells, binds to SIRPα on myeloid cells, particularly macrophages, to deliver a powerful "don't eat me" signal.[1] This interaction prevents the phagocytosis of healthy cells. However, many cancer cells exploit this mechanism by overexpressing CD47 to evade immune surveillance.[1]

Blockade of the CD47-SIRPα pathway has emerged as a promising strategy in cancer immunotherapy. By inhibiting this interaction, the "don't eat me" signal is silenced, enabling macrophages to recognize and engulf cancer cells. While several monoclonal antibodies targeting this pathway are in clinical development, small molecule inhibitors offer potential advantages in terms of oral bioavailability, tumor penetration, and manufacturing costs. NCGC00138783 was discovered as one such small molecule inhibitor.[2]

Physicochemical Properties and Quantitative Data

This compound is the trifluoroacetic acid salt form of the active parent compound, NCGC00138783. The parent compound has the skeletal structure 2-((2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl)-5,6-dihydro-[1][3][4]triazolo[1,5-c]quinazolin-5-yl)thio)butanol.[2]

| Property | Value | Reference |

| Molecular Formula (TFA salt) | C28H27F4N7O3S | [3] |

| Molecular Weight (TFA salt) | 617.62 g/mol | [3] |

| Appearance | White to light yellow solid | [3] |

| IC50 (CD47/SIRPα Interaction) | 50 µM | [3] |

| IC50 (Cell Surface Binding - LSC assay) | 40 µM | [1] |

Mechanism of Action

NCGC00138783 directly targets and blocks the interaction between CD47 and SIRPα.[3] Docking studies predict that NCGC00138783 preferentially binds to SIRPα over CD47.[1] The proposed binding mode involves the insertion of the central[1][3][4]triazolo[1,5-c]quinazoline scaffold into a hydrophobic cavity on SIRPα, forming pi-pi stacking interactions with Phenylalanine 74 and a hydrogen bond with Glycine 34.[1][2] Additionally, the 3,5-dimethyl-1H-pyrazolyl group is predicted to form a hydrogen bond with Glutamine 52.[1][2] By occupying these key binding residues on SIRPα, NCGC00138783 sterically hinders the binding of CD47.

The downstream consequence of this blockade is the inhibition of the intracellular signaling cascade initiated by CD47-SIRPα engagement. This pathway involves the phosphorylation of the immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic tail of SIRPα, which in turn recruits and activates the protein tyrosine phosphatases SHP-1 and SHP-2. These phosphatases dephosphorylate downstream targets, leading to the inhibition of phagocytosis. By preventing the initial binding event, NCGC00138783 effectively disables this inhibitory signaling, thereby "unmasking" the cancer cells for macrophage-mediated phagocytosis.

References

An In-depth Technical Guide on NCGC00138783 TFA: A Small Molecule Inhibitor of the CD47/SIRPα Axis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CD47/SIRPα axis has emerged as a critical innate immune checkpoint, often exploited by cancer cells to evade phagocytosis by macrophages. Disruption of this "don't eat me" signal is a promising strategy in cancer immunotherapy. NCGC00138783 TFA is a small molecule inhibitor identified as a direct antagonist of the CD47/SIRPα interaction. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative data, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers and drug development professionals working on novel cancer immunotherapies.

Introduction

The interaction between CD47, a transmembrane protein ubiquitously expressed on the surface of healthy cells and overexpressed on various cancer cells, and its receptor, Signal-Regulatory Protein Alpha (SIRPα), expressed on myeloid cells such as macrophages, constitutes a key mechanism for self-recognition and immune tolerance.[1] The binding of CD47 to SIRPα initiates a signaling cascade that inhibits phagocytosis.[2] Cancer cells exploit this pathway to evade immune surveillance and destruction by macrophages.[1]

The development of agents that block the CD47/SIRPα interaction has shown considerable promise in preclinical and clinical settings.[1][3] While several monoclonal antibodies and fusion proteins targeting this axis are in development, small molecule inhibitors like NCGC00138783 offer potential advantages, including improved tumor penetration, oral bioavailability, and potentially a better safety profile.[4][] NCGC00138783 was identified through a quantitative high-throughput screening (qHTS) campaign aimed at discovering small molecule disruptors of the CD47/SIRPα protein-protein interaction.[4]

Mechanism of Action

NCGC00138783 directly inhibits the interaction between CD47 and SIRPα.[6][7] Docking analysis suggests that NCGC00138783 preferentially binds to SIRPα over CD47.[8] The central[3][4][]triazolo[1,5-c]quinazoline scaffold of the molecule is predicted to insert into a hydrophobic cavity on SIRPα, forming pi-pi stacking interactions with Phe74 and a hydrogen bond with Gly34.[8] Additionally, the 3,5-dimethyl-1H-pyrazolyl group is predicted to form a hydrogen bond with Gln52 of SIRPα.[8][9] By occupying key binding residues on SIRPα, NCGC00138783 sterically hinders the binding of CD47, thereby disrupting the inhibitory signaling cascade and enabling macrophage-mediated phagocytosis of cancer cells.

Signaling Pathway

The binding of CD47 on cancer cells to SIRPα on macrophages triggers the phosphorylation of the immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic domain of SIRPα. This leads to the recruitment and activation of the phosphatases SHP-1 and SHP-2, which dephosphorylate downstream signaling molecules, ultimately inhibiting the cytoskeletal rearrangements necessary for phagocytosis. By blocking the initial CD47-SIRPα interaction, NCGC00138783 prevents this inhibitory signaling, thereby promoting the engulfment of cancer cells by macrophages.

Figure 1. CD47/SIRPα signaling and this compound inhibition.

Quantitative Data

The available quantitative data for this compound is currently limited. The primary reported value is its half-maximal inhibitory concentration (IC50) for the disruption of the CD47/SIRPα interaction.

| Parameter | Value | Assay Type | Reference |

| IC50 | 50 µM | Not Specified | [6][7] |

| IC50 | 40 µM | Laser Scanning Cytometry | [8] |

Note: The discrepancy in the reported IC50 values may be due to different assay formats and conditions.

Experimental Protocols

Detailed experimental protocols for the specific characterization of this compound are not publicly available. However, based on the literature describing the screening and validation of small molecule CD47/SIRPα inhibitors, the following methodologies are representative of the techniques likely employed.

Biochemical Assays for CD47/SIRPα Interaction

Objective: To quantify the inhibitory activity of this compound on the direct binding of CD47 and SIRPα proteins.

Methodology (Based on a representative Time-Resolved Fluorescence Energy Transfer - TR-FRET - Assay): [4]

-

Protein Preparation: Recombinant, soluble extracellular domains of human CD47 and SIRPα are expressed and purified. One protein (e.g., SIRPα) is biotinylated, and the other (e.g., CD47) is tagged with a fluorescent donor (e.g., terbium cryptate).

-

Assay Plate Preparation: The assay is performed in a low-volume 384-well or 1536-well plate format.

-

Compound Dispensing: A serial dilution of this compound in an appropriate solvent (e.g., DMSO) is dispensed into the assay wells.

-

Reagent Addition:

-

Streptavidin-d2 (FRET acceptor) is added to the wells.

-

Biotinylated SIRPα is then added, allowing it to bind to the streptavidin-d2.

-

Finally, terbium-labeled CD47 is added to initiate the binding reaction.

-

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Detection: The TR-FRET signal is read using a plate reader capable of time-resolved fluorescence detection. The emission of both the donor (terbium) and the acceptor (d2) is measured.

-

Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The percentage of inhibition is determined relative to controls (no inhibitor for 0% inhibition and a known inhibitor or no CD47 for 100% inhibition). The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Figure 2. TR-FRET assay workflow for inhibitor screening.

Cell-Based Phagocytosis Assay

Objective: To assess the ability of this compound to enhance the phagocytosis of cancer cells by macrophages.

Methodology (Based on a representative flow cytometry-based assay):

-

Macrophage Preparation: A human monocytic cell line (e.g., THP-1) is differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

-

Cancer Cell Labeling: A cancer cell line known to express CD47 (e.g., a breast cancer cell line) is labeled with a fluorescent dye (e.g., CFSE or pHrodo).

-

Co-culture: The differentiated macrophages are plated in a multi-well plate. The fluorescently labeled cancer cells are then added to the macrophages at a specific effector-to-target ratio (e.g., 1:2).

-

Treatment: this compound at various concentrations is added to the co-culture.

-

Incubation: The co-culture is incubated at 37°C for a period of 2-4 hours to allow for phagocytosis to occur.

-

Sample Preparation for Flow Cytometry:

-

The cells are washed to remove non-engulfed cancer cells.

-

The macrophages are detached from the plate using a gentle cell dissociation reagent.

-

The macrophages are stained with a fluorescently labeled antibody against a macrophage-specific surface marker (e.g., CD11b) to distinguish them from any remaining cancer cells.

-

-

Flow Cytometry Analysis: The cells are analyzed on a flow cytometer. The percentage of macrophages that have engulfed cancer cells (double-positive for the macrophage marker and the cancer cell dye) is quantified.

-

Data Analysis: The phagocytic activity is calculated as the percentage of double-positive macrophages. The EC50 value (the concentration of the compound that induces 50% of the maximal phagocytosis) can be determined from the concentration-response curve.

Figure 3. Workflow for a cell-based phagocytosis assay.

In Vivo Studies

Currently, there is no publicly available data on the in vivo efficacy of this compound in preclinical cancer models. Such studies would be crucial to evaluate its anti-tumor activity, pharmacokinetic properties, and safety profile. A typical in vivo study would involve a xenograft model where human cancer cells are implanted into immunocompromised mice. The mice would then be treated with this compound, and tumor growth would be monitored over time.

Conclusion

This compound is a promising small molecule inhibitor of the CD47/SIRPα immune checkpoint. Its ability to directly block this interaction provides a strong rationale for its further investigation as a potential cancer therapeutic. While the currently available data is limited, this technical guide consolidates the existing knowledge on its mechanism of action and provides a framework of the experimental methodologies used for its characterization. Further studies are warranted to fully elucidate its quantitative pharmacological profile, including its binding affinity, cell-based potency, and in vivo efficacy and safety. The development of potent and selective small molecule inhibitors of the CD47/SIRPα axis, such as this compound, holds the potential to significantly advance the field of cancer immunotherapy.

References

- 1. Frontiers | Targeting the CD47/SIRPα pathway in malignancies: recent progress, difficulties and future perspectives [frontiersin.org]

- 2. Engineering macrophages to phagocytose cancer cells by blocking the CD47/SIRPɑ axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The development of small-molecule inhibitors targeting CD47 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors | PLOS One [journals.plos.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Target Validation of NCGC00138783 TFA, a CD47/SIRPα Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cancer immunotherapy, the CD47/SIRPα axis has emerged as a critical innate immune checkpoint.[1] CD47, a transmembrane protein ubiquitously expressed on the surface of cells, interacts with the signal-regulatory protein α (SIRPα) on myeloid cells, such as macrophages.[1] This interaction delivers a potent "don't eat me" signal, thereby inhibiting phagocytosis and allowing healthy cells to evade immune clearance.[1] However, many cancer cells exploit this mechanism by overexpressing CD47, effectively cloaking themselves from the innate immune system.[1]

NCGC00138783 is a small molecule inhibitor identified through quantitative high-throughput screening (qHTS) that selectively targets and disrupts the CD47/SIRPα interaction.[1][2] This technical guide provides a comprehensive overview of the target validation of NCGC00138783 TFA, detailing the quantitative data, experimental protocols, and the underlying signaling pathway.

Data Presentation

The inhibitory activity of NCGC00138783 and its derivatives against the CD47/SIRPα interaction has been quantified using various biochemical and cell-based assays. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibitory Activity of NCGC00138783

| Compound | Assay Format | Target | IC50 (µM) |

| NCGC00138783 | Biochemical (Direct Interaction) | CD47/SIRPα | 50[2] |

Table 2: Activity of NCGC00138783 Derivatives

| Compound | Assay Format | Target | Activity |

| NCG00538430 | AlphaScreen & Laser Scanning Cytometry | CD47/SIRPα | Antagonistic Activity Confirmed |

| NCG00538419 | AlphaScreen & Laser Scanning Cytometry | CD47/SIRPα | Antagonistic Activity Confirmed |

| --- | --- | --- | --- |

| Note: Specific IC50 values for NCG00538430 and NCG00538419 are not publicly available at the time of this publication. |

Experimental Protocols

The identification and validation of NCGC00138783 as a CD47/SIRPα inhibitor involved a series of robust experimental protocols. The methodologies for the key assays are detailed below.

Quantitative High-Throughput Screening (qHTS)

NCGC00138783 was discovered through a qHTS campaign utilizing two primary assay formats: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

a) TR-FRET Assay Protocol

This assay measures the proximity of two interacting proteins, CD47 and SIRPα, which are differentially labeled with a donor and an acceptor fluorophore.

-

Materials:

-

Recombinant human CD47 protein (tagged, e.g., with His-tag)

-

Recombinant human SIRPα protein (tagged, e.g., with biotin)

-

Europium (Eu3+) chelate-labeled anti-tag antibody (donor)

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well or 1536-well low-volume black plates

-

Test compounds (including NCGC00138783) serially diluted in DMSO

-

-

Procedure:

-

Dispense a small volume (e.g., 5 µL) of assay buffer containing the Eu3+-labeled antibody and streptavidin-acceptor into the wells of the microplate.

-

Add a defined volume (e.g., 5 µL) of the tagged CD47 and SIRPα proteins to the wells.

-

Add a small volume (e.g., 20 nL) of test compounds at various concentrations to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for protein-protein interaction and inhibitor binding to reach equilibrium.

-

Read the plate on a TR-FRET compatible plate reader, exciting the donor fluorophore (e.g., at 340 nm) and measuring emission at two wavelengths: the donor emission (e.g., 620 nm) and the acceptor emission (e.g., 665 nm).

-

The TR-FRET signal is calculated as the ratio of the acceptor to donor emission. A decrease in this ratio indicates inhibition of the CD47/SIRPα interaction.

-

Data is normalized to positive (no inhibitor) and negative (no protein interaction) controls, and IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

b) AlphaScreen Assay Protocol

This bead-based assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are in close proximity due to protein-protein interaction.

-

Materials:

-

Recombinant human CD47 protein (tagged, e.g., with GST-tag)

-

Recombinant human SIRPα protein (tagged, e.g., with His-tag)

-

Glutathione-coated donor beads

-

Nickel chelate-coated acceptor beads

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well or 1536-well white opaque plates

-

Test compounds serially diluted in DMSO

-

-

Procedure:

-

Add a defined volume of the tagged CD47 and SIRPα proteins to the wells of the microplate.

-

Add a small volume of test compounds at various concentrations to the wells.

-

Incubate for a specified period (e.g., 30 minutes) at room temperature.

-

Add a mixture of donor and acceptor beads to the wells.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 60 minutes) to allow for bead-protein complex formation.

-

Read the plate on an AlphaScreen-compatible plate reader, exciting the donor beads at 680 nm and measuring the luminescent signal from the acceptor beads at 520-620 nm.

-

A decrease in the luminescent signal indicates inhibition of the CD47/SIRPα interaction.

-

Calculate IC50 values as described for the TR-FRET assay.

-

In Vitro Macrophage Phagocytosis Assay

This cell-based assay validates the biological consequence of blocking the CD47/SIRPα "don't eat me" signal.

-

Materials:

-

Macrophage cell line (e.g., J774A.1) or primary macrophages

-

Cancer cell line expressing high levels of CD47 (e.g., Jurkat)

-

Fluorescent dye for labeling cancer cells (e.g., CFSE or pHrodo)

-

Fluorescently labeled antibody against a macrophage surface marker (e.g., F4/80-PE)

-

Test compound (NCGC00138783)

-

Control antibody (e.g., anti-CD47 blocking antibody)

-

Culture medium and plates

-

-

Procedure:

-

Culture macrophages to an appropriate density in a multi-well plate.

-

Label the cancer cells with a fluorescent dye according to the manufacturer's protocol.

-

Wash the labeled cancer cells to remove excess dye.

-

Treat the macrophages with serially diluted concentrations of NCGC00138783 or control antibody for a short pre-incubation period (e.g., 30 minutes).

-

Add the fluorescently labeled cancer cells to the macrophage culture at a specific effector-to-target ratio (e.g., 1:5).

-

Co-culture the cells for a defined period (e.g., 2-4 hours) at 37°C to allow for phagocytosis.

-

Gently wash the wells to remove non-phagocytosed cancer cells.

-

Detach the macrophages from the plate.

-

Stain the macrophages with a fluorescently labeled antibody against a macrophage-specific surface marker.

-

Analyze the cells by flow cytometry. The percentage of double-positive cells (macrophage marker and cancer cell label) represents the phagocytic activity.

-

An increase in the percentage of double-positive cells in the presence of NCGC00138783 indicates its ability to enhance phagocytosis.

-

Mandatory Visualizations

CD47/SIRPα Signaling Pathway

Caption: The CD47/SIRPα "don't eat me" signaling cascade and the inhibitory action of NCGC00138783.

Experimental Workflow: In Vitro Phagocytosis Assay

Caption: Step-by-step workflow for the in vitro macrophage phagocytosis assay.

References

Unveiling the Biological Activity of NCGC00138783 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCGC00138783 TFA is a selective small molecule inhibitor targeting the Cluster of Differentiation 47 (CD47) and Signal-Regulatory Protein Alpha (SIRPα) interaction. This interaction serves as a critical "don't eat me" signal, enabling cancer cells to evade phagocytosis by macrophages. By disrupting this pathway, this compound promotes an anti-tumor immune response, making it a compound of significant interest in the field of cancer immunotherapy. This technical guide provides a comprehensive overview of the biological activity of this compound, including its quantitative data, mechanism of action, relevant experimental protocols, and a visualization of the targeted signaling pathway.

Quantitative Biological Activity

The primary biological activity of this compound is its ability to inhibit the protein-protein interaction between CD47 and SIRPα. The key quantitative metric for this activity is its half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 | Assay Type |

| This compound | CD47/SIRPα interaction | 50 µM[1][2] | Biochemical Assay |

Mechanism of Action

This compound functions by directly blocking the interaction between CD47, a protein often overexpressed on the surface of cancer cells, and SIRPα, a receptor found on macrophages.[1][2] This blockade is achieved through the binding of NCGC00138783 to SIRPα, occupying the key sites necessary for CD47 binding.[3]

The CD47-SIRPα signaling axis is a crucial innate immune checkpoint.[4] When CD47 on a cancer cell binds to SIRPα on a macrophage, it initiates a signaling cascade that inhibits phagocytosis. This "don't eat me" signal is a significant mechanism of immune evasion for tumors.[3][5] By disrupting this interaction, this compound effectively removes this inhibitory signal, thereby licensing macrophages to engulf and destroy cancer cells.

Signaling Pathway

The CD47-SIRPα signaling pathway plays a pivotal role in regulating macrophage-mediated phagocytosis. The binding of CD47 to SIRPα leads to the phosphorylation of the immunoreceptor tyrosine-based inhibition motifs (ITIMs) within the cytoplasmic domain of SIRPα. This phosphorylation event recruits and activates the protein tyrosine phosphatases SHP-1 and SHP-2. These phosphatases then dephosphorylate downstream effectors, such as non-muscle myosin IIA, which ultimately results in the inhibition of phagocytosis.[3] this compound intervenes at the initial step of this pathway by preventing the CD47-SIRPα interaction.

Caption: The CD47-SIRPα signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While the precise experimental protocols used for the characterization of this compound are not publicly available, the following are representative methodologies for key experiments in this area of research.

Competitive Binding Assay (to determine IC50)

This type of assay is fundamental to determining the inhibitory constant of a compound like this compound.

Caption: Workflow for a competitive binding assay to determine the IC50 of this compound.

Methodology:

-

Protein Immobilization: Recombinant human SIRPα protein is coated onto the wells of a microplate.

-

Ligand Addition: A constant concentration of labeled (e.g., biotinylated or fluorescently tagged) recombinant human CD47 protein is added to the wells.

-

Inhibitor Titration: A serial dilution of this compound is added to the wells.

-

Incubation: The plate is incubated to allow the binding between CD47 and SIRPα to reach equilibrium in the presence of the inhibitor.

-

Washing: The wells are washed to remove any unbound proteins and the inhibitor.

-

Signal Detection: The signal from the labeled CD47 protein is measured using an appropriate plate reader.

-

Data Analysis: The signal intensity is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.

In Vitro Phagocytosis Assay

This assay assesses the functional consequence of blocking the CD47-SIRPα interaction.

References

An In-depth Technical Guide to the NCGC00138783 TFA Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the signaling pathway targeted by NCGC00138783 TFA, a selective inhibitor of the CD47-SIRPα interaction. The content herein is intended to furnish researchers and drug development professionals with the core knowledge required to understand and investigate the mechanism of action of this compound and its therapeutic potential.

Introduction to the CD47-SIRPα Signaling Axis

The Cluster of Differentiation 47 (CD47) and Signal-Regulatory Protein Alpha (SIRPα) form a critical signaling axis that acts as an innate immune checkpoint.[1] CD47, a transmembrane protein, is ubiquitously expressed on the surface of various cells. When it binds to its receptor, SIRPα, which is predominantly found on myeloid cells such as macrophages and dendritic cells, it initiates a "don't eat me" signal.[1][2] This signaling cascade prevents the phagocytosis of healthy cells by the immune system. However, many cancer cells exploit this mechanism by overexpressing CD47, thereby evading immune surveillance.[1][2]

This compound is a small molecule inhibitor that selectively targets and blocks the interaction between CD47 and SIRPα.[3][4] By disrupting this interaction, this compound effectively disables the "don't eat me" signal, thereby promoting the engulfment of cancer cells by macrophages.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the activity of this compound.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| IC50 | 50 µM | Biochemical Assay | - | [3][4] |

| IC50 | 40 µM | Laser Scanning Cytometry | Jurkat cells | [1] |

Core Signaling Pathway

Blockade of the CD47-SIRPα interaction by this compound initiates a downstream signaling cascade that ultimately leads to enhanced phagocytosis of tumor cells. A crucial step in this process is the inhibition of the phosphorylation of the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) within the cytoplasmic domain of SIRPα. This, in turn, prevents the recruitment and activation of the tyrosine phosphatases SHP-1 and SHP-2.[5] Deactivation of these phosphatases leads to a signaling environment permissive for phagocytosis.

Furthermore, emerging evidence suggests a potential link between the blockade of the CD47-SIRPα axis and the activation of the cGAS-STING pathway.[2] This pathway is a key component of the innate immune response to cytosolic DNA. By promoting phagocytosis, anti-CD47 therapies can lead to the engulfment of tumor cells and the subsequent release of tumor-derived DNA into the cytoplasm of macrophages. This cytosolic DNA can then be sensed by cGAS, leading to the production of cyclic GMP-AMP (cGAMP) and the activation of STING. Activated STING triggers the production of type I interferons and other pro-inflammatory cytokines, further enhancing the anti-tumor immune response.

References

- 1. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in cancer research on the regulator of phagocytosis CD47, which determines the fate of tumor cells (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: NCGC00138783 TFA in Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NCGC00138783 TFA is a selective small molecule inhibitor of the CD47-SIRPα interaction, a critical innate immune checkpoint. By disrupting the "don't eat me" signal provided by CD47 on cancer cells to SIRPα on macrophages, this compound is designed to enhance the phagocytosis of tumor cells and subsequently stimulate an anti-tumor immune response. This technical guide provides a comprehensive overview of the available information on this compound, including its mechanism of action, and relevant experimental protocols. However, it is important to note that publicly available in vivo efficacy, toxicity, and pharmacokinetic data for this specific compound are limited at this time.

Introduction to the CD47-SIRPα Axis in Cancer Immunotherapy

The cluster of differentiation 47 (CD47) is a transmembrane protein ubiquitously expressed on the surface of most mammalian cells, serving as a marker of "self" to the innate immune system. It interacts with the signal regulatory protein alpha (SIRPα), a receptor predominantly found on myeloid cells such as macrophages and dendritic cells. This interaction initiates a signaling cascade that inhibits phagocytosis.

Cancer cells exploit this "don't eat me" pathway to evade immune surveillance by overexpressing CD47 on their surface. This increased CD47 expression effectively protects them from being engulfed and eliminated by macrophages. Therefore, blocking the CD47-SIRPα interaction has emerged as a promising strategy in cancer immunotherapy to unleash the phagocytic potential of macrophages against tumor cells.

This compound: A Small Molecule Inhibitor of CD47-SIRPα

This compound is a trifluoroacetate salt form of the small molecule NCGC00138783. It has been identified as a selective inhibitor of the CD47-SIRPα protein-protein interaction.

Mechanism of Action

NCGC00138783 directly targets and binds to SIRPα, preventing its interaction with CD47 on cancer cells. This blockade disrupts the inhibitory signaling cascade, thereby promoting macrophage-mediated phagocytosis of tumor cells.

Quantitative Data

The primary quantitative data point available for this compound is its in vitro inhibitory concentration.

| Parameter | Value | Reference |

| IC50 (CD47/SIRPα interaction) | 50 µM | [1][2] |

Signaling Pathway

The binding of CD47 to SIRPα leads to the phosphorylation of the immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic domain of SIRPα. This phosphorylation event recruits and activates the tyrosine phosphatases SHP-1 and SHP-2. These phosphatases, in turn, dephosphorylate downstream signaling molecules, ultimately leading to the inhibition of cytoskeletal rearrangements necessary for phagocytosis.

By blocking the CD47-SIRPα interaction, NCGC00138783 is predicted to prevent the recruitment and activation of SHP-1 and SHP-2, thereby relieving the inhibition of phagocytosis.

Caption: this compound inhibits the CD47-SIRPα interaction, preventing the recruitment of SHP-1/2 and subsequent inhibition of phagocytosis.

Experimental Protocols

Detailed below are generalized protocols for key assays relevant to the evaluation of CD47-SIRPα inhibitors like this compound. Specific parameters would need to be optimized for the compound .

CD47-SIRPα Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantitatively measures the disruption of the CD47-SIRPα interaction in the presence of an inhibitor.

Materials:

-

Recombinant human CD47 protein (tagged, e.g., with 6xHis)

-

Recombinant human SIRPα protein (tagged, e.g., with Fc)

-

Anti-tag antibodies conjugated to HTRF donor (e.g., anti-6xHis-Europium cryptate) and acceptor (e.g., anti-Fc-d2)

-

Assay buffer

-

384-well low-volume white plates

-

This compound

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a fixed concentration of tagged CD47 and SIRPα proteins to the wells of the 384-well plate.

-

Add the different concentrations of this compound to the wells.

-

Add the HTRF-conjugated anti-tag antibodies.

-

Incubate the plate in the dark at room temperature for the recommended time.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the HTRF ratio and determine the IC50 value of this compound.

Caption: Workflow for a CD47-SIRPα HTRF binding assay.

Macrophage Phagocytosis Assay (Flow Cytometry)

This assay assesses the ability of an inhibitor to enhance the phagocytosis of cancer cells by macrophages.

Materials:

-

Macrophage cell line (e.g., THP-1 differentiated into macrophages)

-

Cancer cell line with high CD47 expression

-

Cell labeling dyes (e.g., CFSE for cancer cells, and a different fluorescent dye for macrophages)

-

This compound

-

Cell culture medium and supplements

-

Flow cytometer

Procedure:

-

Label the cancer cells with CFSE according to the manufacturer's protocol.

-

Plate the differentiated macrophages in a multi-well plate.

-

Treat the macrophages with different concentrations of this compound for a predetermined time.

-

Add the CFSE-labeled cancer cells to the macrophage-containing wells at a specific effector-to-target ratio.

-

Co-culture the cells for a period to allow for phagocytosis.

-

Gently wash the wells to remove non-phagocytosed cancer cells.

-

Harvest the macrophages and stain them with a macrophage-specific fluorescent antibody.

-

Analyze the cells by flow cytometry, gating on the macrophage population and quantifying the percentage of macrophages that are also positive for the cancer cell label (CFSE).

Caption: Workflow for a flow cytometry-based macrophage phagocytosis assay.

Conclusion and Future Directions

This compound represents a promising small molecule approach to targeting the CD47-SIRPα innate immune checkpoint. Its ability to disrupt this interaction in vitro suggests potential for therapeutic development. However, a comprehensive understanding of its anti-cancer activity requires further investigation. Future studies should focus on:

-

In vivo efficacy studies: Evaluating the anti-tumor effects of this compound in various preclinical cancer models.

-

Pharmacokinetic and pharmacodynamic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the in vivo target engagement and downstream effects of the compound.

-

Toxicology studies: Assessing the safety profile of this compound, with a particular focus on potential hematological side effects, a known concern for CD47-targeting agents.

-

Combination therapies: Investigating the synergistic potential of this compound with other immunotherapies (e.g., checkpoint inhibitors targeting the adaptive immune system) or standard-of-care treatments.

The generation of robust preclinical data in these areas will be crucial for advancing this compound towards clinical development as a novel cancer immunotherapy.

References

Discovery of NCGC00138783: A Small Molecule Binder of SIRPα for Cancer Immunotherapy

An In-depth Technical Guide on the Identification and Characterization of a Novel SIRPα-CD47 Interaction Inhibitor

The CD47-SIRPα signaling axis has emerged as a critical innate immune checkpoint, often exploited by cancer cells to evade phagocytosis by macrophages.[1][2] Signal regulatory protein α (SIRPα), a transmembrane glycoprotein primarily expressed on myeloid cells, interacts with the ubiquitously expressed CD47 on healthy and malignant cells, transmitting a "don't eat me" signal that inhibits macrophage-mediated clearance.[1][3] Blockade of this interaction has shown considerable promise as a therapeutic strategy in oncology.[4][5] This technical guide details the discovery and characterization of NCGC00138783, a small molecule inhibitor that selectively binds to SIRPα, thereby disrupting the CD47-SIRPα axis.[6][7]

Quantitative Data Summary

The discovery and initial characterization of NCGC00138783 involved a series of quantitative high-throughput screening (qHTS) assays and subsequent validation studies. The key quantitative data for NCGC00138783 are summarized in the table below.

| Parameter | Value | Assay Method | Reference |

| IC50 | 50 µM | Not Specified | [6] |

| IC50 | 40 µM | Laser Scanning Cytometry (LSC) | [7] |

Note: The discrepancy in reported IC50 values may be attributable to different assay formats and experimental conditions.

Experimental Protocols

The identification of NCGC00138783 was the result of a rigorous screening and validation process. The key experimental methodologies employed are detailed below.

Quantitative High-Throughput Screening (qHTS)

A large chemical library was screened to identify small molecules that disrupt the CD47-SIRPα interaction using two primary biochemical assay formats: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and a bead-based luminescent oxygen channeling assay (AlphaScreen).[7][8]

TR-FRET Assay Protocol:

-

Recombinant human SIRPα and CD47 proteins, tagged with donor and acceptor fluorophores respectively, are dispensed into microtiter plates.

-

Test compounds, including NCGC00138783, are added to the wells.

-

The plates are incubated to allow for protein-protein interaction and compound binding.

-

Following incubation, the plates are read on a TR-FRET-compatible plate reader.

-

Inhibition of the CD47-SIRPα interaction by a compound results in a decrease in the FRET signal.

-

Dose-response curves are generated to determine the potency (IC50) of the active compounds.

AlphaScreen Assay Protocol:

-

Donor and acceptor beads, coated with anti-tag antibodies recognizing tagged SIRPα and CD47 proteins, are used.

-

Tagged SIRPα and CD47 proteins are incubated with the beads in the presence of test compounds.

-

In the absence of an inhibitor, the proximity of the donor and acceptor beads upon protein-protein interaction results in the generation of a chemiluminescent signal.

-

Disruption of the CD47-SIRPα interaction by an inhibitor leads to a reduction in the AlphaScreen signal.

-

This orthogonal assay serves to confirm the inhibitory activity of compounds identified in the primary screen and to eliminate false positives.[8]

Laser Scanning Cytometry (LSC) Cell-Based Binding Assay

To validate the activity of hit compounds in a more physiologically relevant context, a cell-based binding assay using laser scanning cytometry was developed.[9]

LSC Assay Protocol:

-

Jurkat cells, which endogenously express CD47, are used as the cellular substrate.

-

Cells are incubated with a fluorescently labeled recombinant SIRPα protein.

-

Test compounds, such as NCGC00138783, are added at varying concentrations to compete for SIRPα binding to cell surface CD47.

-

Following incubation and washing steps, the cells are analyzed by laser scanning cytometry to quantify the amount of fluorescent SIRPα bound to the cell surface.

-

A decrease in fluorescence intensity in the presence of a test compound indicates inhibition of the CD47-SIRPα interaction.

-

This assay confirmed that NCGC00138783 has an IC50 value of 40 μM in a cell-based format.[7]

Visualizations

SIRPα Signaling Pathway

The binding of CD47 to SIRPα initiates a signaling cascade that ultimately inhibits macrophage phagocytosis. Upon ligand binding, the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic domain of SIRPα become phosphorylated.[1] This leads to the recruitment and activation of the tyrosine phosphatases SHP-1 and SHP-2.[5][10] These phosphatases then dephosphorylate downstream targets, including components of the cytoskeletal machinery like myosin IIA, which is critical for the engulfment process.[1][10]

Caption: The CD47-SIRPα signaling cascade leading to the inhibition of phagocytosis.

Experimental Workflow for NCGC00138783 Discovery

The discovery of NCGC00138783 followed a logical progression from a large-scale primary screen to more focused validation and characterization assays.

Caption: High-throughput screening and validation workflow for the discovery of NCGC00138783.

Logical Relationship of the Discovery Process

The rationale behind the discovery process was to employ a high-sensitivity primary assay to cast a wide net, followed by increasingly stringent and physiologically relevant assays to confirm activity and eliminate artifacts.

Caption: Logical flow of the assay cascade for the identification of a validated SIRPα binder.

References

- 1. CD47/SIRPα pathway mediates cancer immune escape and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Signal-regulatory protein alpha - Wikipedia [en.wikipedia.org]

- 4. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A homogeneous SIRPα-CD47 cell-based, ligand-binding assay: Utility for small molecule drug development in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to NCGC00138783 TFA: A Small Molecule Antagonist of the CD47-SIRPα Immune Checkpoint

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of NCGC00138783 TFA, a selective small molecule inhibitor of the CD47-SIRPα signaling pathway. The information presented herein is intended to support researchers and professionals in the fields of oncology, immunology, and drug discovery.

Introduction

The interaction between the cluster of differentiation 47 (CD47) and signal regulatory protein alpha (SIRPα) represents a critical innate immune checkpoint. CD47, often overexpressed on the surface of cancer cells, binds to SIRPα on myeloid cells, such as macrophages, delivering a "don't eat me" signal that inhibits phagocytosis. Blockade of this interaction has emerged as a promising therapeutic strategy to enhance the immune system's ability to recognize and eliminate malignant cells. NCGC00138783 is a small molecule antagonist that selectively targets the CD47-SIRPα axis, showing potential for cancer immunotherapy.[1] This document details the technical aspects of its trifluoroacetic acid (TFA) salt form.

Chemical Structure and Physicochemical Properties

This compound is the trifluoroacetic acid salt of the parent compound, which possesses a core scaffold of 2-((2-(2-(3,5-dimethyl-1H-pyrazol-4-yl) ethyl)-5,6-dihydro-[2][3][4] triazolo [1,5-c] quinazolin-5-yl) thio) butanal.[5] Computational docking studies suggest that NCGC00138783 preferentially binds to SIRPα over CD47.[1]

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C28H27F4N7O3S | MedchemExpress |

| Molecular Weight | 617.62 g/mol | MedchemExpress |

| Appearance | White to light yellow solid | MedchemExpress |

| SMILES | O=C(C(F)(F)F)O.CCC(C(NC1=CC=C(C=C1)F)=O)SC2=NC3=C(C4=NC(CCC5=C(NN=C5C)C)=NN24)C=CC=C3 | MedchemExpress |

| Solubility | DMSO: 50 mg/mL (80.96 mM) | MedchemExpress |

| Storage | 4°C for short term, -20°C to -80°C for long term | MedchemExpress |

Biological Activity

This compound is a selective inhibitor of the CD47-SIRPα interaction with a reported half-maximal inhibitory concentration (IC50) of 50 µM.[2][6] By blocking this interaction, the compound can promote the phagocytosis of cancer cells by macrophages.

Table 2: Biological Activity of NCGC00138783

| Parameter | Value | Assay |

| IC50 | 50 µM | CD47/SIRPα interaction assay |

| Target | CD47/SIRPα axis | Biochemical and cell-based assays |

| Mechanism of Action | Directly blocks the interaction between CD47 and SIRPα | Biochemical and cell-based assays |

Signaling Pathway

The CD47-SIRPα signaling pathway is a key regulator of innate immunity. The binding of CD47 on target cells to SIRPα on macrophages initiates a signaling cascade that inhibits phagocytosis. NCGC00138783 acts as an antagonist to this interaction.

Caption: Inhibition of the CD47-SIRPα "don't eat me" signal by NCGC00138783.

Experimental Protocols

The inhibitory activity of NCGC00138783 on the CD47-SIRPα interaction has been determined using various biochemical and cell-based assays, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Laser Scanning Cytometry (LSC).

TR-FRET Assay for CD47-SIRPα Interaction

This assay quantitatively measures the binding between CD47 and SIRPα in a high-throughput format.

Principle: The assay utilizes recombinant human CD47 and SIRPα proteins tagged with a donor (e.g., Terbium cryptate) and an acceptor (e.g., XL665) fluorophore, respectively. When the proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

General Protocol:

-

Dispense test compounds or standards into a low-volume 384-well plate.

-

Add tagged human recombinant CD47 and SIRPα proteins to the wells.

-

Add HTRF detection reagents (anti-tag antibodies labeled with fluorophores).

-

Incubate the plate to allow for protein binding and FRET to occur.

-

Read the plate on a TR-FRET compatible microplate reader, measuring the emission at the acceptor and donor wavelengths.

-

Calculate the HTRF ratio and determine the IC50 values for the test compounds.

Caption: A generalized workflow for a TR-FRET based CD47-SIRPα binding assay.

Proposed Synthetic Route

While a specific synthesis protocol for NCGC00138783 has not been published, a plausible route can be inferred from the synthesis of related[2][3][4]triazolo[1,5-c]quinazoline derivatives. The synthesis would likely involve a multi-step process.

Logical Relationship for Synthesis: The synthesis would logically proceed by first constructing the core heterocyclic scaffold, the[2][3][4]triazolo[1,5-c]quinazoline ring system. This would then be followed by the introduction of the various side chains through functional group manipulations.

References

- 1. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. HTRF Human CD47 / SIRP-α Binding Kit, 500 Assay Points | Revvity [revvity.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Preclinical Profile of NCGC00138783 TFA: A Small Molecule Inhibitor of the CD47-SIRPα Immune Checkpoint

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the publicly available preclinical data for NCGC00138783 TFA, a selective small molecule inhibitor of the CD47-SIRPα protein-protein interaction. This document summarizes its mechanism of action, in vitro activity, and the experimental methodologies used for its characterization, designed to inform researchers in the fields of oncology and immunology.

Introduction

NCGC00138783 is a first-in-class small molecule inhibitor that targets the interaction between Cluster of Differentiation 47 (CD47) and Signal-Regulatory Protein Alpha (SIRPα).[1] The CD47-SIRPα axis is a critical innate immune checkpoint that cancer cells exploit to evade phagocytosis by macrophages. By blocking this "don't eat me" signal, NCGC00138783 aims to restore the ability of the innate immune system to recognize and eliminate tumor cells. This molecule was identified through quantitative high-throughput screening (qHTS) and has served as a scaffold for the development of more potent derivatives.[1]

Quantitative Data Summary

The following tables summarize the available quantitative in vitro data for NCGC00138783. To date, no in vivo efficacy, pharmacokinetic, or toxicology data for the parent compound this compound has been made publicly available.

Table 1: In Vitro Potency of NCGC00138783

| Assay Type | Description | Target | IC50 (µM) | Reference |

| Biochemical Assay | Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and AlphaScreen | CD47/SIRPα Interaction | ~50 | [2] |

| Cell-Based Assay | Laser Scanning Cytometry (LSC) | CD47/SIRPα Interaction | 40 | [1] |

Mechanism of Action

NCGC00138783 directly binds to SIRPα, thereby sterically hindering its interaction with CD47.[1][3] This disruption of the CD47-SIRPα signaling pathway is predicted to release the "brake" on macrophage-mediated phagocytosis of cancer cells. Computational docking studies suggest that NCGC00138783 preferentially binds to SIRPα over CD47.[1] The central[2][4][5]triazolo[1,5-c]quinazoline scaffold of the molecule is predicted to insert into a hydrophobic cavity on SIRPα, while the 3,5-dimethyl-1H-pyrazolyl group forms hydrogen bonds with key residues.[1][3]

Figure 1: Mechanism of action of NCGC00138783 in blocking the CD47-SIRPα signaling pathway.

Experimental Protocols

The following sections detail the methodologies employed in the discovery and characterization of NCGC00138783.

Quantitative High-Throughput Screening (qHTS)

NCGC00138783 was identified from a large chemical library screen using biochemical assays designed to detect the disruption of the CD47-SIRPα interaction.[4]

-

Assay Formats:

-

Time-Resolved Förster Resonance Energy Transfer (TR-FRET): This assay measures the proximity of fluorescently labeled CD47 and SIRPα proteins. Inhibition of their interaction by a compound leads to a decrease in the FRET signal.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay utilizes donor and acceptor beads coated with CD47 and SIRPα, respectively. When in close proximity, a luminescent signal is generated. Inhibitors of the interaction cause a reduction in this signal.

-

-

General Protocol Outline:

-

Recombinant human CD47 and SIRPα proteins are prepared and labeled with appropriate fluorophores (for TR-FRET) or conjugated to donor/acceptor beads (for AlphaScreen).

-

The assay components are dispensed into multi-well plates.

-

Test compounds, including NCGC00138783, are added to the wells.

-

Following an incubation period, the plates are read using a plate reader capable of detecting the specific assay signal.

-

Data is analyzed to determine the concentration-dependent inhibition and calculate IC50 values.

-

Figure 2: Workflow for the discovery and validation of NCGC00138783.

Laser Scanning Cytometry (LSC) Cell-Based Assay

To confirm the activity of NCGC00138783 in a more physiologically relevant context, a cell-based laser scanning cytometry assay was developed. This assay measures the binding of soluble SIRPα to CD47 expressed on the surface of tumor cells.

-

Cell Lines: Jurkat cells (CD47-positive human T-lymphocyte cell line) are commonly used.

-

Reagents:

-

Biotinylated recombinant human SIRPα

-

Streptavidin conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

Test compound (NCGC00138783)

-

Cell lines expressing high levels of CD47

-

-

Protocol Outline:

-

CD47-positive cells are seeded into multi-well plates.

-

Cells are incubated with varying concentrations of NCGC00138783.

-

Biotinylated SIRPα is added to the wells, allowing it to bind to the cell surface CD47.

-

A fluorescently labeled streptavidin conjugate is added, which binds to the biotinylated SIRPα, providing a detectable signal.

-

The plates are analyzed by a laser scanning cytometer, which quantifies the fluorescence intensity on a per-cell basis.

-

A decrease in fluorescence intensity in the presence of NCGC00138783 indicates inhibition of the SIRPα-CD47 interaction. IC50 values are then calculated.

-

Conclusion and Future Directions

This compound is a pioneering small molecule inhibitor of the CD47-SIRPα immune checkpoint. The available preclinical data robustly demonstrates its ability to disrupt this critical "don't eat me" signal in both biochemical and cell-based in vitro assays. While in vivo data for NCGC00138783 itself is not publicly available, its discovery has paved the way for the development of more potent and drug-like derivatives that have shown promise in preclinical animal models. This technical guide provides a foundational understanding of this important chemical probe for researchers investigating the CD47-SIRPα axis and developing novel cancer immunotherapies. Further studies on optimized analogs of NCGC00138783 are warranted to fully explore the therapeutic potential of small molecule-mediated blockade of this innate immune checkpoint.

References

- 1. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NCGC00138783 TFA in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00138783 is a selective small molecule inhibitor that targets the interaction between CD47 and Signal Regulatory Protein Alpha (SIRPα).[1] The CD47-SIRPα axis is a critical innate immune checkpoint. CD47, often overexpressed on the surface of cancer cells, binds to SIRPα on macrophages and other myeloid cells, delivering a "don't eat me" signal that prevents phagocytosis. By blocking this interaction, NCGC00138783 enables macrophages to recognize and engulf tumor cells, making it a promising candidate for cancer immunotherapy.[2][3] This document provides detailed protocols for in vitro assays to characterize the activity of NCGC00138783 TFA, its trifluoroacetate salt form.

Data Presentation

| Compound | Assay Type | Cell Line | IC50 | Reference |

| NCGC00138783 | CD47/SIRPα Interaction | - | 50 µM | [1][4] |

| NCGC00138783 | Laser Scanning Cytometry (LSC) | Jurkat | 40 µM | [2] |

Signaling Pathway

The CD47-SIRPα signaling pathway plays a crucial role in immune surveillance. When CD47 on a target cell binds to SIRPα on a macrophage, it initiates a signaling cascade that inhibits phagocytosis. NCGC00138783 acts by directly interfering with this protein-protein interaction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CD47–SIRPα-targeted therapeutics: status and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for NCGC00138783 TFA Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00138783 is a selective small molecule inhibitor of the CD47-SIRPα interaction, a critical immune checkpoint that regulates macrophage-mediated phagocytosis.[1] CD47, often referred to as a "don't eat me" signal, is frequently overexpressed on the surface of cancer cells, enabling them to evade the innate immune system.[2][3] By binding to Signal Regulatory Protein α (SIRPα) on macrophages, CD47 initiates an inhibitory signaling cascade that prevents phagocytosis.[4][5][6] NCGC00138783 blocks this interaction, thereby promoting the engulfment of tumor cells by macrophages.[1] This document provides detailed protocols for a cell-based phagocytosis assay to evaluate the efficacy of NCGC00138783.

NCGC00138783 is often supplied as a trifluoroacetate (TFA) salt, which can interfere with cell-based assays by altering pH or inducing cytotoxic effects.[7][8][9] Therefore, protocols for TFA removal or the use of appropriate controls are included to ensure accurate and reproducible results.[7][10][11]

Signaling Pathway

The CD47-SIRPα signaling pathway is a key regulator of innate immune surveillance. When CD47 on a target cell binds to SIRPα on a macrophage, the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic domain of SIRPα become phosphorylated. This recruits and activates the phosphatases SHP-1 and SHP-2, which in turn inhibit pro-phagocytic signaling pathways, such as those involving non-muscle myosin IIA accumulation at the phagocytic synapse. NCGC00138783 physically blocks the CD47-SIRPα interaction, preventing the initiation of this inhibitory cascade and allowing pro-phagocytic signals to dominate, leading to the engulfment of the target cell.

Experimental Protocols

Protocol 1: TFA Removal from NCGC00138783

To mitigate the confounding effects of TFA, it is recommended to exchange the TFA salt for a more biologically compatible salt, such as hydrochloride (HCl).

Materials:

-

NCGC00138783 TFA salt

-

Distilled water

-

100 mM Hydrochloric acid (HCl)

-

Liquid nitrogen or dry ice/ethanol bath

-

Lyophilizer

Procedure:

-

Dissolve the this compound salt in distilled water to a concentration of approximately 1 mg/mL.[11]

-

Add 100 mM HCl to the solution to achieve a final HCl concentration between 2 mM and 10 mM.[7][11]

-

Let the solution stand at room temperature for at least one minute.[11]

-

Rapidly freeze the solution using liquid nitrogen or a dry ice/ethanol bath.[11]

-

Lyophilize the frozen solution overnight until all the liquid has been removed.[7][11]

-

To ensure complete exchange, repeat the process of re-dissolving the lyophilized powder in the HCl solution, freezing, and lyophilizing at least two more times.[7][11]

-

After the final lyophilization, reconstitute the NCGC00138783 HCl salt in a suitable solvent (e.g., DMSO) for your cell-based assay.

Protocol 2: Macrophage-Mediated Phagocytosis Assay

This protocol describes a flow cytometry-based assay to quantify the phagocytosis of cancer cells by macrophages in the presence of NCGC00138783.

Cell Lines:

-

Macrophage: RAW264.7 (murine) or THP-1 (human, differentiated to macrophages with PMA).

-

Cancer Cell: A CD47-positive cancer cell line (e.g., Jurkat, Raji, or various solid tumor cell lines).[3][12]

Materials:

-

Complete culture medium (e.g., RPMI or DMEM with 10% FBS)

-

Fluorescent dyes for cell labeling (e.g., CFSE for cancer cells and a different color dye for macrophages, or a pH-sensitive dye like pHrodo for cancer cells).[13][14]

-

NCGC00138783 (TFA-free or with appropriate TFA controls)

-

Control antibody (e.g., anti-CD47 blocking antibody as a positive control, isotype control as a negative control)

-

96-well culture plates

-

Flow cytometer

Experimental Workflow Diagram:

Procedure:

-

Cell Preparation:

-

Culture macrophages and cancer cells to sufficient numbers.

-

If using THP-1 cells, differentiate them into macrophages by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.

-

Label the cancer cells with a fluorescent dye such as CFSE according to the manufacturer's protocol. This will allow for their detection by flow cytometry.[14]

-

Alternatively, label cancer cells with a pH-sensitive dye (e.g., pHrodo) that fluoresces brightly in the acidic environment of the phagosome, providing a more specific measure of engulfment.[13]

-

Wash the labeled cancer cells to remove excess dye.

-

-

Co-culture and Treatment:

-

Seed the macrophages in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well).

-

Add the fluorescently labeled cancer cells to the macrophages at a specific effector-to-target ratio (e.g., 1:2 or 1:4).[14]

-

Add NCGC00138783 at various concentrations to the co-culture. Include the following controls:

-

Vehicle control (e.g., DMSO)

-

TFA salt control (if TFA was not removed) to assess its baseline effect.[11]

-

Positive control: a known anti-CD47 blocking antibody.

-

Negative control: an isotype control antibody.

-

-

Incubate the plate at 37°C for a suitable period (e.g., 2-4 hours) to allow for phagocytosis.

-

-

Flow Cytometry Analysis:

-

Gently harvest the cells from the wells.

-

If the macrophages were not pre-labeled, stain them with a fluorescently conjugated antibody against a macrophage-specific surface marker (e.g., F4/80 for murine, CD11b for human).

-

Analyze the cells by flow cytometry.

-

Gate on the macrophage population based on their specific fluorescence or forward and side scatter properties.

-

Within the macrophage gate, quantify the percentage of cells that are also positive for the cancer cell fluorescent label (e.g., CFSE). This represents the percentage of phagocytic macrophages.

-

The median fluorescence intensity of the cancer cell label within the phagocytic macrophage population can also be determined as a measure of the amount of engulfed material.

-

Data Presentation

Summarize the quantitative data in a clear and structured table to facilitate comparison between different treatment conditions.

Table 1: Effect of NCGC00138783 on Macrophage-Mediated Phagocytosis

| Treatment | Concentration (µM) | Phagocytosis (%) | Fold Change vs. Vehicle |

| Vehicle (DMSO) | - | 5.2 ± 0.8 | 1.0 |

| NCGC00138783 | 1 | 10.5 ± 1.2 | 2.0 |

| NCGC00138783 | 10 | 25.8 ± 2.5 | 5.0 |

| NCGC00138783 | 50 | 45.3 ± 3.1 | 8.7 |

| Anti-CD47 Ab | 1 µg/mL | 50.1 ± 4.2 | 9.6 |

| Isotype Ctrl Ab | 1 µg/mL | 5.5 ± 0.9 | 1.1 |

| TFA Salt Ctrl | 50 µM | 6.1 ± 1.0 | 1.2 |

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: IC50 Determination for NCGC00138783

| Parameter | Value |

| IC50 (µM) | 28.5 |

| Hill Slope | 1.2 |

| R² | 0.99 |

IC50 value is calculated from a dose-response curve of phagocytosis percentage versus NCGC00138783 concentration.

Conclusion

This document provides a comprehensive guide for designing and performing a cell-based assay to evaluate the activity of the CD47-SIRPα inhibitor, NCGC00138783. By following these protocols, researchers can obtain reliable and reproducible data on the compound's ability to enhance macrophage-mediated phagocytosis of cancer cells. The inclusion of methods to address the potential interference of the TFA counter-ion is crucial for accurate data interpretation. The provided diagrams and data presentation formats offer a clear framework for reporting experimental design and results.

References

- 1. doaj.org [doaj.org]

- 2. Regulation of CD47 expression in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | CD47 as a promising therapeutic target in oncology [frontiersin.org]

- 4. Protocol for monitoring phagocytosis of cancer cells by TAM-like macrophages using imaging cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signal Regulatory Protein α Ligation Induces Macrophage Nitric Oxide Production through JAK/STAT- and Phosphatidylinositol 3-Kinase/Rac1/NAPDH Oxidase/H2O2-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. lifetein.com [lifetein.com]

- 8. genscript.com [genscript.com]

- 9. genscript.com [genscript.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Phagocytosis | Thermo Fisher Scientific - US [thermofisher.com]

- 14. In Vitro Macrophage-Mediated Phagocytosis Assay of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: NCGC00138783 TFA-Mediated Phagocytosis Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for an in vitro phagocytosis assay to evaluate the efficacy of NCGC00138783 TFA, a selective small molecule inhibitor of the CD47-SIRPα interaction. By blocking the "don't eat me" signal, this compound is expected to enhance the phagocytic activity of macrophages against target cells. This application note includes a comprehensive experimental protocol for the differentiation of THP-1 cells into macrophage-like cells, co-culture with fluorescently labeled target cells, and subsequent analysis of phagocytosis by flow cytometry. Additionally, it outlines the underlying signaling pathway and provides a framework for data analysis and presentation.

Introduction

The cluster of differentiation 47 (CD47) and signal regulatory protein alpha (SIRPα) axis is a critical innate immune checkpoint. The interaction of CD47 on the surface of cells with SIRPα on macrophages initiates a signaling cascade that inhibits phagocytosis, effectively acting as a "don't eat me" signal.[1][2] Many cancer cells overexpress CD47 to evade immune surveillance.[3]

NCGC00138783 is a selective inhibitor that directly blocks the interaction between CD47 and SIRPα, with a reported IC50 of 50 µM.[2][4] The trifluoroacetate (TFA) salt of this compound is often used in research. By disrupting the CD47-SIRPα axis, this compound is hypothesized to promote the macrophage-mediated phagocytosis of target cells, such as cancer cells. This protocol provides a robust method to quantify this effect in vitro.

Signaling Pathway

The binding of CD47 to SIRPα on macrophages leads to the phosphorylation of the immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic domain of SIRPα.[5] This phosphorylation event recruits and activates the phosphatases SHP-1 and SHP-2.[5] These phosphatases then dephosphorylate downstream signaling molecules, including non-muscle myosin IIA, which ultimately results in the inhibition of the cytoskeletal rearrangements necessary for phagocytosis.[5] By blocking the initial CD47-SIRPα interaction, NCGC00138783 prevents this inhibitory signaling cascade, thereby permitting pro-phagocytic signals to dominate and lead to the engulfment of the target cell.

References

Application Notes and Protocols for NCGC00138783 TFA in Macrophage Co-culture

For Researchers, Scientists, and Drug Development Professionals

Introduction